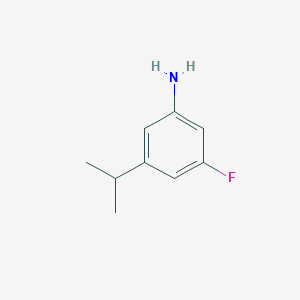

3-Fluoro-5-isopropylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-isopropylaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position and an isopropyl group at the 5-position of the benzene ring. Substituted anilines are critical intermediates in pharmaceutical and agrochemical synthesis, where substituents influence reactivity, solubility, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylaniline typically involves the fluorination of aniline derivatives. One common method is the reaction of 3-fluoroaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-isopropylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-Fluoro-4-(propan-2-yl)aniline (also referred to as 3-Fluoro-5-isopropylaniline):

Scientific Research Applications

- Chemistry: 3-Fluoro-4-(propan-2-yl)aniline serves as a building block in organic synthesis.

- Biology: In biological research, fluorinated anilines are used as probes or intermediates in synthesizing bioactive molecules. The presence of fluorine can enhance the metabolic stability and bioavailability of these compounds.

- Medicine: Fluorinated anilines, including 3-Fluoro-4-(propan-2-yl)aniline, are investigated for potential use in pharmaceuticals. The fluorine atom can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

- Industry: This compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in developing new materials with enhanced performance characteristics. It is also useful in the production of intermediates for dyestuffs and additives for plastics, rubbers, and oils .

Chemical Reactions

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction: The compound can be reduced to form corresponding amines or other reduced products using hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

- Suzuki–Miyaura cross-coupling: It can participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction.

3-Fluoro-4-(propan-2-yl)aniline has notable biological activity due to its structural features, including a fluoro group and an isopropyl substituent on the aniline ring. It has shown potential in various biological applications, particularly in enzyme interactions and antimicrobial properties.

- Antimicrobial Evaluation: Studies have demonstrated its efficacy against various bacterial strains, showing significant inhibition against resistant strains, highlighting its potential as a lead compound for antibiotic development.

- Cytochrome P450 Interaction Studies: Research has focused on how this compound interacts with cytochrome P450 enzymes, revealing insights into its metabolic pathways and potential drug-drug interactions.

- Cell Proliferation Assays: In vitro studies have shown that this compound could inhibit cell growth in certain cancer cell lines, suggesting it may have anti-cancer properties worth further exploration.

Other Applications

Mechanism of Action

The precise mechanism of action of 3-Fluoro-5-isopropylaniline is still under investigation. it is believed to involve the formation of a complex between the compound and its target molecule. This complex undergoes a series of reactions, ultimately leading to the formation of a new product. The compound may act as a catalyst, facilitating the formation of the complex and subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Fluoro-5-isopropylaniline, we compare it with three related compounds from the evidence, focusing on substituents, physicochemical properties, and applications.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups (CF₃) enhance electrophilic substitution resistance but increase stability and lipophilicity. For instance, 2-Fluoro-5-(trifluoromethyl)aniline’s CF₃ group significantly boosts its metabolic stability in drug design .

- Bulky Substituents : The isopropoxy group in 3-Isopropoxy-5-(trifluoromethyl)aniline may sterically hinder reactions at the aromatic ring, affecting regioselectivity .

- Molecular Weight : Higher molecular weights (e.g., 219.20 for the isopropoxy derivative) correlate with increased hydrophobicity, impacting solubility and formulation .

Comparative Advantages :

- This compound (Hypothetical) : The isopropyl group may offer a balance between steric bulk and lipophilicity, while fluorine directs electrophilic substitution to specific ring positions. This combination could optimize pharmacokinetic properties in drug candidates.

Biological Activity

3-Fluoro-5-isopropylaniline is an aromatic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a fluorine atom and an isopropyl group attached to the aniline ring. The molecular formula is C10H12FN, with a molecular weight of approximately 167.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | This compound |

| Solubility in Water | Low (specific data not available) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate growth and differentiation.

Toxicological Profile

Research indicates that this compound exhibits some toxicological effects:

- Acute Toxicity : Harmful if ingested or inhaled; may cause skin irritation.

- Genotoxicity : Suspected of causing genetic defects, necessitating careful handling in laboratory settings.

- Carcinogenicity : Currently not classified as a carcinogen, but further studies are required to fully assess long-term risks.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting a promising lead for further development.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to downregulate TNF-alpha and IL-6 levels was noted, highlighting its potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-Fluoro-4-isopropylaniline | Moderate cytotoxicity | 30 |

| 4-Fluoro-2-methylaniline | Low cytotoxicity | >50 |

| 3-Chloro-5-isopropylaniline | Significant anti-inflammatory effects | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-5-isopropylaniline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or catalytic coupling. For example, fluorination of 5-isopropylaniline derivatives using fluorinating agents like Selectfluor® under inert conditions (e.g., N₂ atmosphere) can introduce the fluorine substituent. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with >95% purity.

Q. How can researchers optimize purification techniques for this compound to minimize impurities?

- Methodology : Recrystallization in ethanol/water mixtures (1:3 ratio) at low temperatures (0–5°C) effectively removes polar impurities. Non-polar byproducts (e.g., unreacted isopropyl precursors) require hexane washes .

- Validation : Use GC-MS or NMR (¹H/¹⁹F) to confirm purity. For example, ¹⁹F NMR should show a single peak at δ -120 to -125 ppm (CF coupling) .

Q. What are the key spectroscopic signatures for characterizing this compound?

- Techniques :

- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (meta-fluorine coupling, J = 8–10 Hz); isopropyl CH₃ at δ 1.2–1.4 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 167.1 (M⁺) with fragmentation patterns at m/z 150 (loss of NH₂) and m/z 122 (loss of isopropyl group) .

Advanced Research Questions

Q. How does the electronic effect of the isopropyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Experimental Design : Compare nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃) outcomes with analogous compounds (e.g., 3-Fluoro-5-methylaniline). The bulky isopropyl group sterically hinders para-substitution, favoring ortho/ipso attack. Use DFT calculations to map electron density and predict regioselectivity .

- Data Contradiction : If unexpected substitution patterns arise (e.g., meta-nitro derivatives), assess solvent effects or competing mechanisms (e.g., radical pathways) via kinetic studies .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-fluoro-5-propan-2-ylaniline |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |

InChI Key |

IAWORJVBWRXUHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.